REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:14][C:15]#[N:16])[cH:6][c:7]([N+:11]([O-:12])=[O:13])[c:8]([NH2:10])[cH:9]1.[H:17][H:18]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([S:14][C:15]#[N:16])[cH:6][c:7]([NH2:11])[c:8]([NH2:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)c1cc(N)c([N+](=O)[O-])cc1SC#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cc(N)c([N+](=O)[O-])cc1SC#N
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Name
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Type
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product
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Smiles
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CC(C)c1cc(N)c(N)cc1SC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |